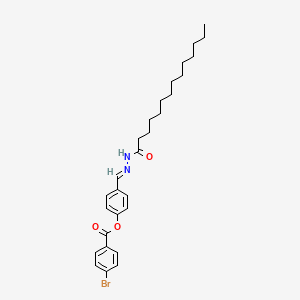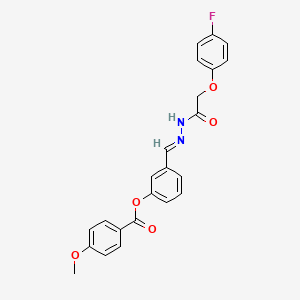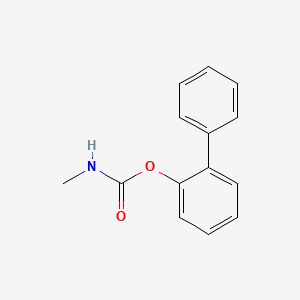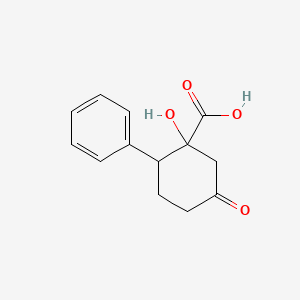
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(2,6-ジメチル-4-モルホリニル)-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンは、独自の構造的特徴と様々な科学研究分野における潜在的な用途で知られる合成有機化合物です。この化合物は、チアゾール環、モルホリン環、フルオロベンジリデン部分を含み、その独特の化学的特性に貢献しています。
2. 製法
合成経路と反応条件: (5E)-2-(2,6-ジメチル-4-モルホリニル)-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンの合成は、通常、以下のステップを含みます。
チアゾール環の形成: チアゾール環は、適切なα-ハロケトンとチオ尿素を塩基性条件下で反応させることで合成できます。
モルホリン環の導入: モルホリン環は、適切なモルホリン誘導体を使用して求核置換反応によって導入できます。
フルオロベンジリデン部分の付加: 最後のステップは、チアゾール中間体を酸性または塩基性条件下でフルオロベンズアルデヒド誘導体と縮合させて、目的の化合物を形成することです。
工業生産方法: この化合物の工業生産には、上記合成経路の最適化が含まれる場合があり、高収率と高純度を確保します。これには、効率的な触媒、制御された反応条件、再結晶またはクロマトグラフィーなどの精製技術の使用が含まれます。
反応の種類:
酸化: この化合物は酸化反応、特にチアゾール環で酸化を起こし、スルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、フルオロベンジリデン部分のカルボニル基または二重結合を標的とし、アルコールまたはアルカンを形成することができます。
置換: この化合物は、特にモルホリン環またはフルオロベンジリデン部分で、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、触媒的 hydrogenation などの還元剤が一般的に使用されます。
置換: ハロアルカン、アシルクロリド、さまざまな求核剤または求電子剤などの試薬が、適切な条件下で使用されます。
主な生成物:
酸化: スルホキシド、スルホン。
還元: アルコール、アルカン。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
4. 科学研究における用途
(5E)-2-(2,6-ジメチル-4-モルホリニル)-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗がん性など、潜在的な生物活性について調査されています。
医学: 特に特定の疾患を標的とする新規薬物の開発において、潜在的な治療用途について探求されています。
産業: 特殊な特性を持つ特殊化学品や材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using appropriate morpholine derivatives.
Addition of the Fluorobenzylidene Moiety: The final step involves the condensation of the thiazole intermediate with a fluorobenzaldehyde derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the double bond in the fluorobenzylidene moiety, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholine ring or the fluorobenzylidene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
(5E)-2-(2,6-ジメチル-4-モルホリニル)-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、それらの活性を調節することができます。
関連する経路: 正確な経路は、特定の生物学的状況に依存しますが、酵素活性の阻害、細胞プロセスの破壊、またはがん細胞のアポトーシスの誘導が含まれる場合があります。
類似の化合物:
(5E)-2-(2,6-ジメチル-4-モルホリニル)-5-(4-クロロベンジリデン)-1,3-チアゾール-4(5H)-オン: フッ素ではなく塩素原子を含む類似の構造。
(5E)-2-(2,6-ジメチル-4-モルホリニル)-5-(4-ブロモベンジリデン)-1,3-チアゾール-4(5H)-オン: フッ素ではなく臭素原子を含む類似の構造。
(5E)-2-(2,6-ジメチル-4-モルホリニル)-5-(4-メチルベンジリデン)-1,3-チアゾール-4(5H)-オン: フッ素ではなくメチル基を含む類似の構造。
ユニークさ: (5E)-2-(2,6-ジメチル-4-モルホリニル)-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンにおけるフッ素原子の存在は、独自の電子特性と立体特性を与え、その反応性、生物活性、および類似体と比較した全体的な化学的挙動に影響を与える可能性があります。
類似化合物との比較
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a chlorine atom instead of fluorine.
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a bromine atom instead of fluorine.
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one imparts unique electronic and steric properties, which can influence its reactivity, biological activity, and overall chemical behavior compared to its analogs.
特性
分子式 |
C16H17FN2O2S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H17FN2O2S/c1-10-8-19(9-11(2)21-10)16-18-15(20)14(22-16)7-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3/b14-7+ |
InChIキー |
SNUZYPNRQAUKCE-VGOFMYFVSA-N |
異性体SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2 |
正規SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)

![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012127.png)

![N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12012139.png)
![Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012140.png)




![2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012154.png)


![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012169.png)
